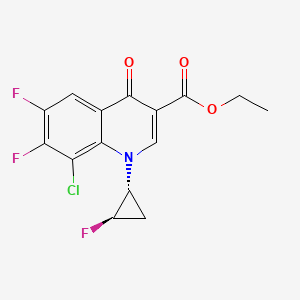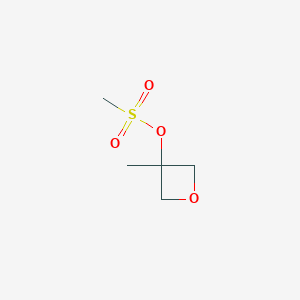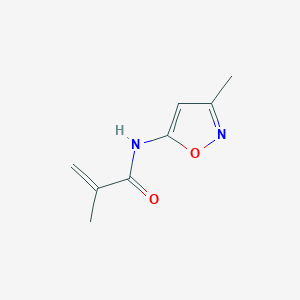![molecular formula C10H7NO5 B12862679 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound features a benzoxazole ring system with carboxymethyl and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The carboxymethyl group can be introduced through subsequent reactions involving halogenated carboxylic acids or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[d]oxazole-5-carboxylic acid
- Oxazole-5-carboxylic acid
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
5-(carboxymethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-8(13)4-5-1-2-7-6(3-5)11-9(16-7)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Clé InChI |
QFBJMALPRRKOKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/no-structure.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)



![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)

![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)


